3-(4-methoxyphenyl)-2-[(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one
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Overview
Description
3-(4-methoxyphenyl)-2-[(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-2-[(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step might involve electrophilic aromatic substitution reactions.
Attachment of the Indole Derivative: This can be done through coupling reactions, such as Suzuki or Heck coupling, under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions might target the quinazolinone core or the indole derivative.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper iodide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, quinazolinone derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine
In medicine, compounds similar to 3-(4-methoxyphenyl)-2-[(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one are investigated for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry
Industrially, these compounds might be used in the development of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with specific enzymes or receptors, thereby modulating biological pathways. For example, they might inhibit kinase enzymes, leading to the disruption of cell signaling pathways involved in cancer progression.
Comparison with Similar Compounds
Similar Compounds
4(3H)-Quinazolinone: A simpler analog with similar core structure.
Indole-2-carboxylic acid derivatives: Compounds with similar indole moiety.
Methoxyphenyl derivatives: Compounds with similar aromatic substitution patterns.
Uniqueness
What sets 3-(4-methoxyphenyl)-2-[(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one apart is its unique combination of functional groups, which might confer distinct biological activities and synthetic utility.
Properties
Molecular Formula |
C25H21N3O3 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-2-[(5-methyl-2-oxo-1,3-dihydroindol-3-yl)methyl]quinazolin-4-one |
InChI |
InChI=1S/C25H21N3O3/c1-15-7-12-22-19(13-15)20(24(29)27-22)14-23-26-21-6-4-3-5-18(21)25(30)28(23)16-8-10-17(31-2)11-9-16/h3-13,20H,14H2,1-2H3,(H,27,29) |
InChI Key |
GWEUVQFWBXAGEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C2CC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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